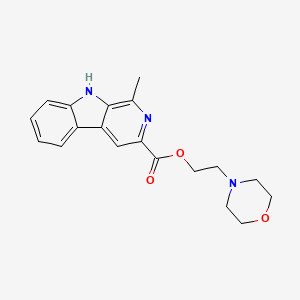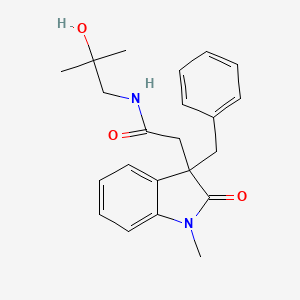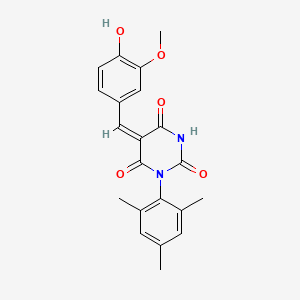
N-(2-methoxy-4-nitrophenyl)-3-(4-propoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-3-(4-propoxyphenyl)acrylamide, commonly known as MNPA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases. MNPA is a synthetic compound that belongs to the class of acrylamides, which are known for their ability to inhibit various enzymes and proteins.
Wirkmechanismus
MNPA inhibits HDACs by binding to the active site of the enzyme, preventing the deacetylation of histones and other proteins. This leads to an increase in acetylation levels, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. MNPA also inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MNPA has been shown to have potent anticancer activity in vitro and in vivo. MNPA has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. MNPA has also been shown to inhibit tumor growth in xenograft models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments. MNPA is a small molecule inhibitor that can be easily synthesized and purified. MNPA has been extensively studied for its anticancer activity, making it a promising candidate for further research. However, MNPA also has some limitations. MNPA has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. MNPA also has potential toxicity concerns, which need to be addressed in future studies.
Zukünftige Richtungen
There are several future directions for MNPA research. One potential area of research is to improve the solubility and bioavailability of MNPA through the synthesis of analogs and prodrugs. Another area of research is to investigate the potential applications of MNPA in other diseases, such as neurodegenerative disorders and inflammatory diseases. MNPA could also be used in combination with other anticancer agents to improve efficacy and reduce toxicity. Overall, MNPA has significant potential for further research and development as a therapeutic agent.
Synthesemethoden
MNPA is synthesized through a multistep reaction process that involves the reaction of 2-methoxy-4-nitrophenylamine with 4-propoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form MNPA. The purity of MNPA can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential applications in cancer treatment. MNPA has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases (HDACs) and tubulin, which are involved in cancer cell proliferation and survival. MNPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(E)-N-(2-methoxy-4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-12-26-16-8-4-14(5-9-16)6-11-19(22)20-17-10-7-15(21(23)24)13-18(17)25-2/h4-11,13H,3,12H2,1-2H3,(H,20,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANEYATRHKSAX-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461581.png)
![N-[1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5461587.png)
![N-benzyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B5461594.png)
![2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5461604.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5461609.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5461625.png)

![5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole](/img/structure/B5461636.png)


![4-benzyl-3-ethyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5461669.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5461676.png)
![1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-methyl-1-oxopentan-2-one](/img/structure/B5461689.png)